Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate
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Overview
Description
Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate is a chemical compound with the molecular formula C10H9N2NaO2S and a molecular weight of 244.25 g/mol This compound is known for its unique structure, which includes a thieno[2,3-d]pyrimidine ring system substituted with an ethyl group and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate typically involves the reaction of 6-ethylthieno[2,3-d]pyrimidine-4-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 6-ethylthieno[2,3-d]pyrimidine-4-carboxylic acid
Reagent: Sodium hydroxide (NaOH)
Reaction Conditions: The reaction is typically conducted in an aqueous medium at elevated temperatures to facilitate the formation of the sodium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiol or thioether derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The thieno[2,3-d]pyrimidine ring system is known to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-{6-methylthieno[2,3-d]pyrimidin-4-yl}acetate
- Sodium 2-{6-propylthieno[2,3-d]pyrimidin-4-yl}acetate
- Sodium 2-{6-butylthieno[2,3-d]pyrimidin-4-yl}acetate
Uniqueness
Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate is unique due to its specific ethyl substitution on the thieno[2,3-d]pyrimidine ring. This substitution can influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
sodium;2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S.Na/c1-2-6-3-7-8(4-9(13)14)11-5-12-10(7)15-6;/h3,5H,2,4H2,1H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFVWZJJZLNNQR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044713-82-6 |
Source
|
Record name | sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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